molecular formula C14H27ClN2O3 B12435466 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride

5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride

Cat. No.: B12435466
M. Wt: 306.83 g/mol
InChI Key: ROWDHDVOTJCPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride is a synthetic organic compound featuring a hexanoic acid backbone modified with a methyl group at position 5 and a piperidin-4-yl formamido methyl substituent at position 2.

Properties

IUPAC Name

5-methyl-3-[(piperidine-4-carbonylamino)methyl]hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-10(2)7-11(8-13(17)18)9-16-14(19)12-3-5-15-6-4-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWDHDVOTJCPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 5-methylhexanoic acid with piperidine-4-carboxamide under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomer: 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic Acid Hydrochloride

The most closely related analog is its structural isomer, 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride (hereafter referred to as the "3-yl isomer") .

Key Differences:
  • Substituent Position: The target compound has a piperidin-4-yl group, while the 3-yl isomer features a piperidin-3-yl substitution.
  • Synthesis and Availability : The 3-yl isomer is listed as "discontinued" by Biosynth , suggesting challenges in synthesis, stability, or commercial viability. The target compound’s availability status is unspecified.
  • Molecular Properties : Both compounds share identical molecular formulas (C₁₄H₂₇ClN₂O₃) and molecular weights (306.83 g/mol), with purity ≥95% .
Implications:
  • The 4-yl substitution may offer better steric accessibility for interactions with biological targets compared to the 3-yl isomer, which could influence pharmacokinetics or efficacy.
  • Discontinuation of the 3-yl isomer highlights the importance of substituent position in drug development pipelines.

Heterocyclic Analog: Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

This pyrazolopyridine derivative () differs significantly in core structure but shares functional groups relevant to comparison:

Key Differences:
  • Core Structure: The pyrazolopyridine scaffold introduces aromaticity and rigidity, contrasting with the flexible hexanoic acid backbone of the target compound.
  • Functional Groups : An ester (ethyl carboxylate) and ketone (3-oxo) group dominate its structure, whereas the target compound features a carboxylic acid and formamido group.
  • Synthesis : Prepared via reflux with hydrochloric acid, yielding 79% with a melting point of 236–237°C .
Implications:
  • The pyrazolopyridine’s aromaticity could enable π-π stacking interactions absent in the aliphatic target compound.

Piperidine-Based Analog: 4-(Diphenylmethoxy)piperidine Hydrochloride

This compound () shares the piperidine moiety but differs in substituents:

Key Differences:
  • Substituent: A diphenylmethoxy group replaces the formamido methylhexanoic acid chain.
  • Regulatory Status : Classified under stringent regulatory guidelines (Section 15), though specifics are unavailable .
Implications:
  • The diphenylmethoxy group increases lipophilicity, likely enhancing blood-brain barrier penetration compared to the target compound.

Data Tables

Table 1: Structural and Physical Comparison of Target Compound and 3-yl Isomer

Property Target Compound (4-yl) 3-yl Isomer
Molecular Formula C₁₄H₂₇ClN₂O₃ C₁₄H₂₇ClN₂O₃
Molecular Weight (g/mol) 306.83 306.83
Substituent Position Piperidin-4-yl Piperidin-3-yl
Purity Not specified ≥95%
Availability Not specified Discontinued

Table 2: Comparison with Heterocyclic and Piperidine Analogs

Compound Core Structure Key Functional Groups Melting Point (°C) Synthesis Yield
Target Compound Hexanoic acid Carboxylic acid, formamido Not available Not available
Pyrazolopyridine Derivative Pyrazolopyridine Ester, ketone, methoxyphenyl 236–237 79%
4-(Diphenylmethoxy)piperidine HCl Piperidine Diphenylmethoxy Not available Not available

Biological Activity

5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride, also known by its CAS number 1909293-77-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₂₇ClN₂O₃
  • Molecular Weight : 306.83 g/mol
  • IUPAC Name : (3S)-5-methyl-3-{[(piperidin-4-carbonylamino)methyl]hexanoic acid; hydrochloride
  • Appearance : Powder

The biological activity of 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds with piperidine moieties have shown significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states, particularly in neurodegenerative disorders and infections respectively .
  • Antibacterial Activity : Compounds containing similar structures have exhibited moderate to strong antibacterial activity against various bacterial strains, suggesting that this compound may possess similar properties. For instance, derivatives with piperidine have been reported to combat Salmonella typhi and Bacillus subtilis effectively .
  • Binding Interactions : Docking studies indicate that compounds with piperidine rings can interact favorably with amino acids in target proteins, enhancing their potential efficacy as therapeutic agents .

Antibacterial Activity

A study evaluating various piperidine derivatives revealed that compounds with similar structural features to 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride demonstrated significant antibacterial properties. The most active derivatives were reported with IC₅₀ values ranging from 1.13 µM to 6.28 µM against Bacillus subtilis and Salmonella typhi, indicating a promising therapeutic potential for treating bacterial infections .

Enzyme Inhibition Studies

Research has also highlighted the enzyme inhibitory capabilities of related compounds. For example, certain derivatives showed strong inhibition against urease with IC₅₀ values significantly lower than the standard reference drug thiourea (IC₅₀ = 21.25 µM). This suggests that 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride may also exhibit similar enzyme inhibitory effects, warranting further investigation into its pharmacodynamics .

Comparative Analysis of Biological Activities

Activity TypeCompound ExampleIC₅₀ Value (µM)Reference
AntibacterialPiperidine Derivative1.13 - 6.28
Urease InhibitionPiperidine Derivative< 6.28
Acetylcholinesterase InhibitionPiperidine DerivativeNot Specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.